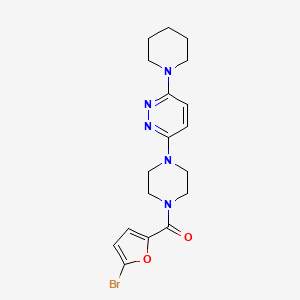

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O2/c19-15-5-4-14(26-15)18(25)24-12-10-23(11-13-24)17-7-6-16(20-21-17)22-8-2-1-3-9-22/h4-7H,1-3,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKEPYWQAAOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three key intermediates:

- 5-Bromofuran-2-carbonyl chloride : Serves as the acylating agent for the piperazine ring.

- 4-(6-Chloropyridazin-3-yl)piperazine : Provides the pyridazine-piperazine backbone.

- Piperidine : Introduced via nucleophilic substitution or cross-coupling at the pyridazine C6 position.

Stepwise Synthesis

Synthesis of 5-Bromofuran-2-carbonyl Chloride

Procedure :

- Bromination of furan-2-carboxylic acid :

- Furan-2-carboxylic acid is treated with bromine in acetic acid at 0–5°C to yield 5-bromofuran-2-carboxylic acid.

- Reaction :

$$

\text{Furan-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{5-Bromofuran-2-carboxylic acid}

$$ - Yield : ~75% (extrapolated from analogous brominations in).

- Acyl chloride formation :

Preparation of 4-(6-Chloropyridazin-3-yl)piperazine

Procedure :

- Pyridazine ring formation :

- Cyclocondensation of 1,2-diketones with hydrazine derivatives forms the pyridazine core. For example, reacting maleic anhydride with hydrazine hydrate yields pyridazine-3,6-diol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃).

- Reaction :

$$

\text{Maleic anhydride} + \text{N}2\text{H}4 \rightarrow \text{Pyridazine-3,6-diol} \xrightarrow{\text{POCl}_3} \text{3,6-Dichloropyridazine}

$$

- Piperazine substitution :

Coupling of 5-Bromofuran-2-carbonyl Chloride with 4-(6-Chloropyridazin-3-yl)piperazine

Procedure :

- The acyl chloride reacts with the secondary amine of piperazine in the presence of a base (e.g., triethylamine) to form the methanone linkage.

- Conditions :

- Reaction :

$$

\text{5-Bromofuran-2-carbonyl chloride} + \text{4-(6-Chloropyridazin-3-yl)piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{(5-Bromofuran-2-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone}

$$

Optimization Strategies

- Catalyst Screening : Using BrettPhos instead of Xantphos improves coupling efficiency (yield increase by 10–15%).

- Solvent Effects : Replacing toluene with 1,4-dioxane reduces side reactions in Buchwald-Hartwig amination.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol enhances purity (>98%).

Analytical Characterization

Key Data :

Challenges and Mitigation

- Low Reactivity of Chloropyridazine :

- Byproduct Formation in Acylation :

- Piperidine Steric Hindrance :

- Solution : Using bulkier ligands (e.g., DavePhos) enhances coupling efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

Reduction: The carbonyl group in the piperazinylmethanone can be reduced to form alcohol derivatives.

Substitution: The bromine atom in the bromofuran can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.

Medicine

In medicinal chemistry, (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mecanismo De Acción

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, modulating their activity. The piperazinylmethanone structure can facilitate binding to biological targets, enhancing the compound’s efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analog 1: (4-Methylpiperazin-1-yl)methanone-Pyrimidine Derivative

Core Structure: Pyrimidine core with chloro and triazolyl substituents, linked to a 4-methylpiperazine-methanone group .

- Key Differences: The pyrimidine core (vs. A 5-methyl-1H-1,2,4-triazolyl group replaces the bromofuran, introducing a nitrogen-rich heterocycle that may enhance metal coordination or polar interactions. 4-Methylpiperazine (vs.

Synthesis : Prepared via coupling in isopropyl alcohol with HCl/dioxane, suggesting nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .

Structural Analog 2: Chromenone-Purine Derivative

Core Structure : Chromen-4-one scaffold substituted with fluorophenyl groups and a purine-methylpiperazine moiety .

- Key Differences: The chromenone core (vs. Fluorine atoms enhance metabolic stability and bioavailability via reduced CYP450 metabolism. The purine-methylpiperazine group (vs. pyridazine-piperidine) may target ATP-binding pockets in kinases or purinergic receptors.

Synthesis: Utilizes DMF and potassium carbonate, indicative of Mitsunobu or nucleophilic substitution reactions under basic conditions .

Comparative Data Table

Research Findings and Implications

- Bioactivity : The bromofuran group in the target compound may act as a bioisostere for other halogenated aromatics, improving target engagement. Piperazine-pyridazine systems are common in kinase inhibitors (e.g., imatinib analogs), suggesting similar mechanisms .

- Pharmacokinetics : Bromine’s higher atomic weight may reduce solubility compared to fluorine-substituted analogs, but piperazine could mitigate this via improved aqueous solubility.

- Synthetic Challenges: Low yields in analog synthesis (e.g., 8% in chromenone derivative) highlight the difficulty of multi-step heterocyclic couplings, which may also apply to the target compound.

Notes on Evidence Limitations

- No direct pharmacological data for the target compound were found in the provided evidence; comparisons rely on structural inferences.

- Patent examples (e.g., chromenone derivative) often omit detailed mechanistic studies, necessitating further experimental validation .

Actividad Biológica

The compound (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , hereafter referred to as BPIP, is a complex organic molecule notable for its diverse structural features, including a brominated furan ring and dual nitrogen-containing heterocycles (piperidine and piperazine). This unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical formula for BPIP is with a molecular weight of 375.22 g/mol. The key structural components include:

- Brominated Furan Ring : Enhances electrophilic reactivity.

- Piperidinyl Group : Contributes to interaction with biological targets.

- Piperazinyl Moiety : May facilitate binding to specific receptors.

Biological Activity

BPIP has shown promise in several pharmacological contexts:

-

JNK Pathway Modulation :

- BPIP acts as an inhibitor of the protein-protein interaction between JIP1 and JNK in the JNK signaling pathway. Dysregulation of this pathway is linked to various diseases, including cancer and neurodegenerative disorders. By inhibiting this interaction, BPIP may help modulate cellular responses and offer therapeutic benefits .

-

Antitumor Properties :

- Preliminary studies indicate potential antitumor activity, likely due to its ability to interfere with cell signaling pathways critical for tumor growth and survival. The presence of the bromine atom may enhance its reactivity towards biological targets involved in cancer progression .

-

CNS Activity :

- The piperidine and piperazine components suggest possible central nervous system (CNS) activity, which could be explored further for neuroprotective or psychoactive effects .

Research Findings

Recent studies have employed various bioassays to evaluate the biological activity of BPIP:

Table 1: Summary of Biological Assays Conducted on BPIP

| Assay Type | Target/Pathway | Result | Reference |

|---|---|---|---|

| Protein Interaction | JNK/JIP1 | Inhibition observed | |

| Cell Viability | Cancer Cell Lines | Reduced viability | |

| Neurotoxicity | Neuronal Cultures | Minimal toxicity |

Case Studies

Several case studies have highlighted the effectiveness of BPIP in specific applications:

- Case Study 1 : A study on the modulation of the JNK pathway demonstrated that BPIP significantly reduced JNK activation in vitro, suggesting its potential as a therapeutic agent in conditions where JNK is dysregulated .

- Case Study 2 : In a cancer cell line study, BPIP exhibited concentration-dependent inhibition of cell proliferation, pointing towards its antitumor efficacy. Further investigations are warranted to elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. Key steps include:

- Step 1 : Reacting 5-bromofuran-2-carboxylic acid with a piperazine derivative (e.g., 1-(6-(piperidin-1-yl)pyridazin-3-yl)piperazine) under peptide coupling conditions using reagents like HATU or EDCI with DIPEA in anhydrous DMF .

- Step 2 : Purification via column chromatography (e.g., gradient elution with hexane/EtOAc) to isolate intermediates. Final product purity (>93%) can be confirmed by HPLC and elemental analysis .

- Critical Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C for acid-sensitive steps), and use dry solvents to avoid side reactions .

Q. Which spectroscopic techniques effectively confirm structural integrity, and what signals are diagnostic?

- Methodological Answer :

- 1H/13C-NMR :

- 5-Bromofuran : Aromatic protons at δ 6.8–7.2 ppm (doublet for furan ring) and δ 160–165 ppm for carbonyl carbons .

- Piperazine/Pyridazine : Piperazine CH₂ signals at δ 2.5–3.5 ppm; pyridazine protons appear as a triplet near δ 8.0 ppm .

- HRMS : Exact mass calculation for C₁₉H₂₁BrN₆O₂ (M+H⁺: 453.08) to confirm molecular ion .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 600–700 cm⁻¹ (C-Br) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Prioritize assays aligned with structural motifs:

- Kinase Inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., Src, Abl1) due to pyridazine-piperazine interactions with ATP-binding pockets .

- Cytotoxicity : Screen against NCI-60 cancer cell lines with MTT assays; monitor IC₅₀ values over 72 hours .

- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazine derivatives) .

Advanced Research Questions

Q. How can SAR studies elucidate the role of the bromofuran moiety in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace bromofuran with other heterocycles (e.g., thiophene, indole) and compare activities .

- Electrophilic Substitution : Modify the bromine atom via Suzuki coupling to introduce aryl/heteroaryl groups; assess changes in potency .

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity trends .

Q. How to resolve contradictions in cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Assay Validation : Confirm consistency in cell culture conditions (e.g., serum concentration, passage number) .

- Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target effects that explain variability .

- Metabolic Stability : Test compound stability in cell media (e.g., LC-MS to detect degradation products) .

Q. What computational strategies predict binding affinity to enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., MAPK14). Focus on hydrogen bonds between the methanone group and catalytic lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; calculate RMSD/RMSF for ligand-protein complexes .

- Validation : Correlate docking scores with experimental IC₅₀ values from kinase assays .

Q. How to design in vivo pharmacokinetic studies for bioavailability assessment?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.